molecular formula C10H11NO2 B3024364 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid CAS No. 46185-24-4

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Cat. No. B3024364
CAS RN: 46185-24-4
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a compound with the empirical formula C10H11NO2 and a molecular weight of 177.20 . It is a solid substance .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(C1NC(C=CC=C2)=C2CC1)=O .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolines have been reported to undergo smooth C8-selective decarbonylative C–H alkenylation with a wide range of alkenyl carboxylic acids, affording the C8-alkenylated 1,2,3,4-tetrahydroquinolines with high efficiency and wide tolerance of functional groups .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C10H11NO2 and a molecular weight of 177.20 .

Scientific Research Applications

Synthesis of Hexahydro Oxaisoindoloquinoline Derivatives

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is used in the synthesis of hexahydro-oxaisoindoloquinoline derivatives, a type of nitrogen-containing heterocycles, through intramolecular Diels-Alder reactions. These derivatives are valuable in organic chemistry and pharmacology due to their presence in biologically active compounds (Kouznetsov et al., 2004).

Antibiotic Discovery

A derivative of 1,2,3,4-tetrahydroquinoline, specifically 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, was identified as a new natural product named helquinoline. Extracted from Janibacter limosus, helquinoline exhibits significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Facile Synthesis of Heterocyclic Analogs

The compound is used in the facile one-pot synthesis of its 3-carboxylic acids and heterocyclic analogs. This synthesis involves tert-amino effect and provides an efficient way to produce these chemical structures (Ryabukhin et al., 2008).

Asymmetric Synthesis in Drug Discovery

This compound is key in the asymmetric synthesis of carboxylate esters, used as building blocks in peptidomimetic drugs. The synthesis involves P-chiral, N-phosphoryl sulfonamide Brønsted acids in a biomimetic transfer hydrogenation reaction, highlighting its relevance in creating enantioenriched compounds (Mbaezue et al., 2023).

Synthesis of Medicinally Important Derivatives

The compound serves as a foundation for synthesizing medicinally significant 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. These derivatives are found in several peptide-based drugs, showcasing the versatility of this chemical structure in pharmaceutical applications (Kotha et al., 2014).

Novel Synthesis Approaches

Innovative approaches for synthesizing novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are reported, highlighting the chemical's adaptability in creating diverse molecular structures for potential pharmacological use (Kotha & Banerjee, 2007).

Safety and Hazards

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is classified as Acute Tox. 3 Oral according to GHS classification . It causes serious eye irritation, may cause respiratory irritation, is harmful if swallowed, and causes skin irritation .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in medicinal chemistry?

A1: this compound is a rigidified bioisostere of phenylalanine, a naturally occurring amino acid. This structural feature makes it a valuable building block for drug discovery, particularly in designing peptidomimetic drugs []. Peptidomimetics mimic the actions of peptides but offer improved stability and bioavailability, making them attractive for pharmaceutical development.

Q2: How is the absolute configuration of this compound determined?

A2: Researchers have successfully determined the absolute configuration of this compound through various methods. One approach involves oxidizing the racemic amino acid with D-amino-acid oxidase, leading to the isolation of (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Additionally, a chemical correlation was established between (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline through (–)-(R)-β-anilinobutyric acid []. These studies confirmed the S configuration for (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline [].

Q3: Are there any notable applications of this compound derivatives in drug development?

A3: Yes, derivatives of this compound have shown promise as angiotensin-converting enzyme (ACE) inhibitors []. Specifically, N-substituted derivatives, such as those containing a 3-mercaptopropionyl group and various aryl, cycloalkyl, or heterocyclic substituents, exhibited potent ACE inhibitory activity in vitro []. These findings highlight the potential of this compound derivatives for developing novel antihypertensive agents.

Q4: Can this compound undergo cyclization reactions?

A4: Yes, studies have shown that treating protected dipeptides containing this compound with acetic anhydride primarily yields 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivatives []. Interestingly, extending this cyclization procedure to certain amides of the cyclic amino acid can lead to the formation of α-acylaminomethyl ketones via a competing Dakin-West reaction []. The preferential stabilization of specific mesoionic intermediates appears to dictate the dominant reaction pathway.

Q5: How has computational chemistry been employed in the study of this compound?

A5: Researchers have utilized computational chemistry to explore the asymmetric synthesis of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates []. Specifically, they investigated the use of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts in a biomimetic transfer hydrogenation reaction of quinoline-2-carboxylates []. This approach demonstrates the potential of combining computational modeling and organic synthesis to develop efficient and enantioselective synthetic routes to valuable chiral building blocks.

Q6: Are there any unique chemical reactions associated with this compound derivatives?

A6: Yes, a remarkable cyclopropanation reaction has been observed with N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Treatment with acetic anhydride yields a 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivative, which upon reaction with diazomethane in the presence of water, forms methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate []. This product represents a novel doubly constrained 1-aminocyclopropane-1-carboxylic acid system and can be further transformed into fused tetracyclic hydantoin derivatives with unique structural features [].

Q7: Have any studies explored the potential of radiolabeled this compound derivatives?

A7: Yes, researchers have investigated the synthesis and evaluation of a fluorine-18 ([18F]) labeled this compound derivative as a potential positron emission tomography (PET) ligand for studying glutamatergic neurotransmission []. The target compound, trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibited promising characteristics including high binding affinity for the glycine binding site of NMDA receptors (Ki = 12 nM) and suitable lipophilicity (logD = 1.3) []. While this research is still in its early stages, it highlights the potential of utilizing radiolabeled this compound derivatives as tools for studying brain function and neurological disorders.

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